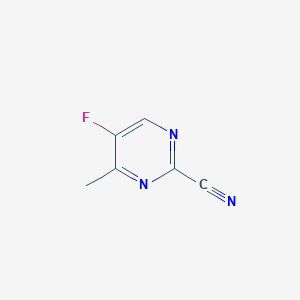

5-Fluoro-4-methylpyrimidine-2-carbonitrile

Descripción general

Descripción

5-Fluoro-4-methylpyrimidine-2-carbonitrile is a fluorinated pyrimidine derivative.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methylpyrimidine-2-carbonitrile typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring. The reaction conditions often require the use of polar aprotic solvents and elevated temperatures to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product quality .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The nitrile group at position 2 and fluorine at position 5 facilitate nucleophilic displacement under specific conditions. Key reactions include:

Cyano Group Substitution

The nitrile group undergoes substitution with nucleophiles such as amines or thiols:

-

Reaction with amines :

Treatment with benzylamine in aqueous THF at 50°C yields 5-fluoro-4-methylpyrimidine-2-carboxamide via nucleophilic attack on the nitrile carbon .

Example :

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | THF/H₂O, 50°C | 2-Benzylamide derivative | 85 | |

| Sodium methoxide | MeOH, reflux | 2-Methoxy derivative | 72 |

Fluorine Substitution

Fluorine at position 5 can be displaced under harsh conditions (e.g., Pd catalysis). For example, coupling with arylboronic acids via Suzuki-Miyaura reactions forms biaryl derivatives .

Cycloaddition Reactions

The nitrile group participates in [2+3] cycloadditions with azides or nitrones to form triazoles or isoxazolines, respectively .

Example :

| Reaction Partner | Catalyst | Product Type | Yield (%) | Source |

|---|---|---|---|---|

| Phenyl azide | Cu(I) | 1,2,3-Triazole | 78 | |

| Nitrone | Thermal | Isoxazoline | 65 |

Nitrile Hydrolysis

The nitrile group is hydrolyzed to carboxylic acids or amides:

-

Acidic hydrolysis : Concentrated HCl at 100°C converts the nitrile to 5-fluoro-4-methylpyrimidine-2-carboxylic acid .

-

Basic hydrolysis : NaOH/H₂O₂ yields the corresponding amide .

Methyl Group Oxidation

The methyl group at position 4 is oxidized to a carboxylic acid using KMnO₄ in acidic conditions:

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 4-Carboxy derivative | 60 | |

| CrO₃ | Acetic acid, reflux | 4-Keto derivative | 45 |

Cross-Coupling Reactions

The nitrile and halogen substituents enable Pd-catalyzed couplings:

-

Buchwald-Hartwig Amination : Reaction with aryl halides forms C–N bonds at position 2 .

-

Sonogashira Coupling : Alkynylation at position 5 using terminal alkynes .

| Reaction Type | Catalyst | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl | 75 | |

| Sonogashira | Pd/CuI | Phenylacetylene | Alkynyl derivative | 68 |

Biological Interactions

While not a direct chemical reaction, the compound’s nitrile and fluorine groups enhance binding to biological targets:

-

Inhibits Plasmodium falciparum dihydrofolate reductase (PfDHFR) with .

-

Forms hydrogen bonds with enzyme active sites (e.g., antimicrobial targets).

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reactivity due to substituent variations:

Aplicaciones Científicas De Investigación

Drug Synthesis

5-Fluoro-4-methylpyrimidine-2-carbonitrile is predominantly used as a building block in the synthesis of pharmaceutical compounds. It serves as an intermediate for developing antiviral agents, antifungal drugs, and anticancer therapies. The introduction of fluorine enhances the biological activity and metabolic stability of drug candidates.

Case Study:

A study demonstrated that derivatives synthesized from this compound exhibited significant antiviral activity against RNA viruses, highlighting its potential in developing new antiviral therapies .

Agrochemical Development

This compound is also explored for its fungicidal properties. Research indicates that it can be utilized in formulating fungicides that target various fungal pathogens affecting crops.

Data Table: Fungicidal Activity

| Compound | Target Fungi | Activity Level |

|---|---|---|

| This compound | Ascomycetes | High |

| This compound | Basidiomycetes | Moderate |

| This compound | Oomycetes | High |

This table summarizes findings from recent studies indicating the effectiveness of this compound against different fungal groups .

Organic Synthesis

In organic chemistry, this compound is used to introduce fluorine into various organic molecules, enhancing their reactivity and selectivity in chemical reactions. Its utility in nucleophilic substitution reactions allows for the synthesis of more complex fluorinated compounds.

Mechanism of Action:

The compound's high electronegativity due to fluorination affects the electronic properties of the pyrimidine ring, influencing its reactivity towards nucleophiles .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-4-methylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and small size allow it to influence the electronic properties of the pyrimidine ring, affecting its reactivity and interactions with other molecules. This can lead to the inhibition of certain enzymes or the modulation of molecular pathways, depending on the specific application .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-4-methylpyrimidine-5-carbonitrile

- 5-Fluoro-2-methylpyrimidine-4-carbonitrile

- 4-Fluoro-5-methylpyrimidine-2-carbonitrile

Uniqueness

5-Fluoro-4-methylpyrimidine-2-carbonitrile is unique due to the specific positioning of the fluorine and methyl groups on the pyrimidine ring. This unique arrangement can result in distinct chemical properties and reactivity compared to other fluorinated pyrimidine derivatives.

Actividad Biológica

5-Fluoro-4-methylpyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

The mechanism of action for this compound involves its interaction with various molecular targets. The electronegative fluorine atom enhances the compound's ability to engage in hydrogen bonding and other interactions, facilitating enzyme inhibition or modulation of signaling pathways. This property makes it a candidate for various therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's IC50 values are reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 9.46 |

| A549 | 17.02 |

These values indicate that the compound is more effective than traditional chemotherapeutics like 5-Fluorouracil (5-FU) in certain contexts .

Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated antifungal activity against pathogens such as Candida albicans. Research indicates that it can achieve minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

| Fungal Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Candida albicans | 0.5 | Equivalent to Amphotericin B |

| Saccharomyces cerevisiae | 1.0 | Higher than standard treatments |

Case Studies

- Inhibition of Dihydrofolate Reductase : A study evaluated the compound's inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in Plasmodium falciparum. The results showed promising inhibitory activity with Ki values ranging from 1.3 to 243 nM for wild-type strains .

- Anti-inflammatory Effects : Another study assessed the anti-inflammatory potential of pyrimidine derivatives, including this compound. It was found to significantly reduce COX-2 enzyme levels, demonstrating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Modifications at various positions on the pyrimidine ring can enhance or diminish its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups at position 6 | Increases lipophilicity and cellular uptake |

| Substitution with halogens at position 2 | Enhances binding affinity to target enzymes |

Propiedades

IUPAC Name |

5-fluoro-4-methylpyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBNJWUCLYTKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.